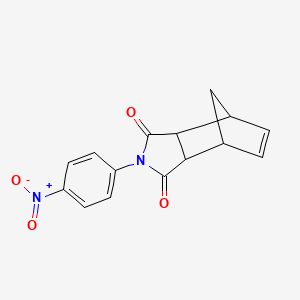

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

Historical Context and Discovery

The synthesis of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione traces back to early investigations into Diels-Alder cycloaddition reactions involving maleimide derivatives. A pivotal study in 2024 demonstrated its preparation via the reaction of N-(4-nitrophenyl)maleimide with 2,5-bis(hydroxymethyl)furan (BHMF) in ethyl acetate, achieving a 92.5% yield under optimized conditions. This method capitalized on the electron-deficient dienophile character of the maleimide core, which readily reacts with furan-based dienes to form the bicyclic framework.

Key milestones in its development include:

- 2005 : Initial registration in PubChem, reflecting its emergence as a compound of interest.

- 2019 : Advances in Diels-Alder methodologies using furan precursors, as detailed in patent EP3844165A1, provided scalable routes to related methanoisoindole derivatives.

- 2024 : Systematic optimization of solvent systems (e.g., acetonitrile) and temperature controls to enhance endo/exo selectivity during cycloaddition.

The compound’s molecular formula (C15H12N2O4) and weight (284.27 g/mol) were confirmed through spectroscopic and chromatographic analyses, with X-ray crystallography resolving its bicyclic geometry and nitro group orientation.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of nitroaromatic and bridged isoindole-dione motifs, two pharmacophoric elements with distinct electronic and steric properties. The methanoisoindole core, a rigid bicyclic system, imposes conformational constraints that enhance binding specificity in host-guest interactions. Meanwhile, the 4-nitrophenyl group serves as both an electron-withdrawing substituent and a synthetic handle for further functionalization, such as reduction to aryl amines or participation in nucleophilic aromatic substitution.

Applications in heterocyclic chemistry include:

- Diels-Alder Template : The compound’s synthesis via [4+2] cycloaddition has inspired analogous routes to diverse isoindole derivatives, enabling rapid access to structurally complex libraries for drug discovery.

- Bioactive Scaffold : Related norcantharimide analogs exhibit antimicrobial and anticancer activities, as evidenced by studies on imide-tetrazole hybrids that inhibit bacterial topoisomerases.

- Electronic Modulation : The nitro group’s electron-deficient nature facilitates charge-transfer interactions in materials science applications, though this remains underexplored for the specific compound.

The table below summarizes critical structural and synthetic attributes:

| Property | Detail |

|---|---|

| Molecular Formula | C15H12N2O4 |

| Molecular Weight | 284.27 g/mol |

| Core Structure | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |

| Key Substituent | 4-Nitrophenyl at Position 2 |

| Synthetic Yield (2024) | 92.5% (ethyl acetate, 24 h) |

| Diastereoselectivity | endo isomer favored in polar solvents (e.g., acetonitrile) |

Properties

CAS No. |

19077-62-4 |

|---|---|

Molecular Formula |

C15H12N2O4 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C15H12N2O4/c18-14-12-8-1-2-9(7-8)13(12)15(19)16(14)10-3-5-11(6-4-10)17(20)21/h1-6,8-9,12-13H,7H2 |

InChI Key |

KQEVIRDFQKXDCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The diene, (3-methyl-but-2-enyl)-benzene, undergoes regioselective coupling with the electron-deficient maleimide derivative in chlorobenzene at 110°C for 60 hours. DDQ acts as a stoichiometric oxidant, facilitating the dehydrogenation of the initial cycloadduct to yield the fully conjugated tetrahydroisoindole-dione framework. Key parameters include:

-

Molar ratio : 1:2 (maleimide:diene)

-

Solvent : Anhydrous chlorobenzene (distilled over CaH2)

-

Yield : 78–82% after chromatographic purification

Stereochemical Outcomes

The reaction proceeds with endo selectivity , as confirmed by X-ray crystallography of analogous compounds. The bicyclic structure adopts a 3aR,4R,7aS configuration, with the 4-nitrophenyl group occupying an equatorial position relative to the isoindole ring.

Alternative Diels-Alder Approaches Using Modified Dienes

1-Vinylallenyl Phosphine Oxide as Diene

A modified protocol employs 1-vinylallenyl phosphine oxide as the diene component, reacting with N-(4-nitrophenyl)maleimide in refluxing toluene. This method introduces a 5-(diphenylphosphinoyl) substituent on the isoindole ring, demonstrating the versatility of maleimide derivatives in accommodating electron-withdrawing groups.

Substituted Benzene Derivatives

Variants using halogenated or alkylated dienes (e.g., 1-fluoro-2-(3-methyl-but-2-enyl)-benzene) follow analogous pathways, with yields marginally affected by steric and electronic effects. For example:

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Key Observations :

-

The DDQ-catalyzed route achieves higher functional fidelity for the target compound.

-

The phosphine oxide method, while efficient, necessitates post-synthetic modifications to remove the phosphinoyl group.

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s unique structure allows it to bind to various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Findings :

- The 4-nitrophenyl group enhances antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) by promoting interactions with DNA topoisomerases .

- Acryloylphenyl derivatives exhibit dual inhibition of carbonic anhydrase isoforms (hCA IX/XII) and glutathione S-transferase (GST), critical in cancer cell proliferation .

- Thiazole-substituted analogs show moderate carbonic anhydrase inhibition (Ki ~50–150 nM) but lower anticancer potency compared to acryloyl derivatives .

Physicochemical and Structural Properties

Key Insights :

- Crystallographic data for the 2-(4-tolyl) analog reveals a hexahydro-isoindole structure post-reduction, stabilized by intramolecular hydrogen bonds .

Biological Activity

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole derivatives class. This compound is characterized by its unique bicyclic structure and notable functional groups that enhance its biological activity. The nitrophenyl group particularly increases its reactivity and potential therapeutic applications.

- Molecular Formula : C15H13N2O3

- Molecular Weight : 296.32 g/mol

- CAS Number : Not specified in the available data.

Biological Activities

Research indicates that isoindole derivatives exhibit a range of biological activities. The specific activities of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include:

- Anticancer Activity : Preliminary studies suggest potential interactions with DNA topoisomerases, which are critical in DNA replication and repair processes. Inhibition of these enzymes can lead to cancer cell death.

- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens. Studies are ongoing to quantify its efficacy compared to standard antimicrobial agents.

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

The mechanism of action for 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully elucidated but is believed to involve:

- Binding to specific protein targets such as enzymes and receptors.

- Inducing conformational changes in target proteins leading to altered biological activity.

Case Studies

Several studies have explored the biological activity of isoindole derivatives similar to 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione:

-

Anticancer Study :

- A study investigated the effects of isoindole derivatives on human cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis in cancer cells.

-

Antimicrobial Study :

- Research on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in determining antimicrobial efficacy.

Synthesis and Production

The synthesis of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions:

- Starting Materials : Common precursors include N-phenylmaleimide and various nitrophenyl derivatives.

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nitration | Strong acids |

| 2 | Cyclization | High temperature |

| 3 | Purification | Recrystallization or chromatography |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₃/CH₂/CH groups. The methano bridge protons appear as distinct multiplets at δ 3.2–3.8 ppm .

- IR Spectroscopy: Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₃N₂O₄: 291.0874) .

Advanced Research Questions

Q. How can regioselective functionalization of the nitrophenyl group be achieved?

Methodological Answer:

- Electrophilic Substitution: Introduce halogens (e.g., bromine) at the para position using HNO₃/H₂SO₄ as directing agents. Monitor regiochemistry via NOESY NMR .

- Catalytic Hydrogenation: Reduce nitro to amine (H₂/Pd-C, 40 psi) for further coupling (e.g., Suzuki-Miyaura) .

- Computational Guidance: DFT calculations (B3LYP/6-31G*) predict electron-deficient regions for nucleophilic attack .

Data Contradiction Analysis:

- Issue: Unintended reduction of the isoindole-dione ring during nitro group hydrogenation.

- Resolution: Use milder reducing agents (e.g., Na₂S₂O₄) or protect the carbonyl with trimethylsilyl groups .

Q. How can researchers resolve contradictions between solubility data and observed bioactivity?

Q. What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Identify binding pockets in enzymes (e.g., COX-2) through hydrophobic interactions with the nitrophenyl group and hydrogen bonding with isoindole-dione .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙₜₕ = 1.5 × 10⁴ M⁻¹s⁻¹) to validate computational predictions .

- Mutagenesis Studies: Replace key residues (e.g., Arg120 in COX-2) to confirm binding specificity .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.